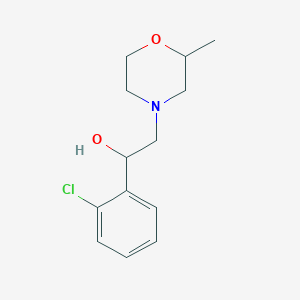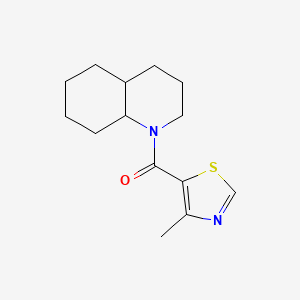
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a pharmaceutical company in Japan, and it has been used in medical research to study the opioid receptor system. MT-45 has a chemical structure that is similar to other opioid drugs, such as fentanyl and morphine, but it has a unique mechanism of action that makes it different from other opioids.
Mécanisme D'action
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts on the opioid receptor system in the brain and spinal cord, which is responsible for regulating pain perception and reward pathways. It binds to the mu-opioid receptor, which is the same receptor that other opioid drugs bind to, but it has a unique mechanism of action that makes it different from other opioids. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone acts as a partial agonist at the mu-opioid receptor, which means that it activates the receptor to a lesser extent than other opioids. This partial activation produces a weaker analgesic effect than other opioids, but it also produces fewer side effects and less potential for addiction.
Biochemical and Physiological Effects:
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects in the body, including pain relief, sedation, and euphoria. It also produces respiratory depression, which can be dangerous at high doses. 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has a slower onset of action and a longer duration of action than other opioids, which makes it useful for certain types of pain management.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has several advantages for use in laboratory experiments, including its unique mechanism of action, its lower potential for addiction and side effects, and its longer duration of action. However, it also has several limitations, including its slower onset of action and its potential for respiratory depression at high doses.
Orientations Futures
There are several future directions for research on 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone, including further investigation of its mechanism of action and its potential as a treatment for opioid addiction. Other future directions include the development of new synthetic opioids with improved safety and efficacy profiles, and the use of 2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone in combination with other drugs to enhance its analgesic effects and reduce its side effects.
Méthodes De Synthèse
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 2-methoxyphenylacetone. The synthesis process involves the use of various chemicals and solvents, and it requires skilled laboratory technicians to ensure the purity and potency of the final product.
Applications De Recherche Scientifique
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone has been used in scientific research to study the opioid receptor system and its effects on pain management. It has also been used to study the effects of opioids on the central nervous system and to investigate potential treatments for opioid addiction.
Propriétés
IUPAC Name |
2-methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-7-11(13)12-5-2-3-10(12)9-4-6-15-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDQKEMGWPFMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)